molecular formula C20H16O7 B2732629 (Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858770-32-8

(Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No. B2732629
CAS RN: 858770-32-8
M. Wt: 368.341
InChI Key: PCPMXACVHAWTFT-MFOYZWKCSA-N
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Description

(Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.341. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyran Derivatives

Research on compounds like 3-oxo-2,3-dihydrobenzofuran, which shares structural similarities with the queried compound, has led to the synthesis of pyran derivatives. These derivatives are obtained through reactions with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate, showcasing the potential of such compounds in creating new chemical entities with varied applications (J. Mérour & F. Cossais, 1991).

Building Blocks for Prostanoids

The synthesis of chiral building blocks for prostanoids from compounds bearing the methoxy and methoxycarbonyl functional groups demonstrates their utility in medicinal chemistry and drug synthesis. The study of intramolecular carbocyclization of such compounds underlines their importance in constructing complex molecular architectures (Z. R. Valiullina et al., 2019).

Production of Phenolic Lipids

Research into the synthesis of polyunsaturated constituents of phenolic lipids involves compounds with methoxy groups and showcases methodologies for creating bioactive lipid compounds. This has implications for the synthesis of natural product analogs and understanding lipid biochemistry (J. Tyman & N. Visani, 1997).

Catalysis in Renewable Material Synthesis

Studies on the catalytic applications of compounds related to the queried chemical have been conducted in the context of renewable material synthesis, such as biobased terephthalic acid precursors. This research highlights the role of similar compounds in green chemistry and the development of sustainable materials (J. Pacheco et al., 2015).

Photopolymerization Initiators

Compounds with methoxycarbonylmethyl and benzoylphenyl groups have been investigated as photoinitiators in nitroxide-mediated photopolymerization, indicating their potential in advanced material processing and photopolymer production (Yohann Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 4-[(Z)-[6-(2-methoxy-2-oxoethoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-24-18(21)11-26-14-7-8-15-16(10-14)27-17(19(15)22)9-12-3-5-13(6-4-12)20(23)25-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPMXACVHAWTFT-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

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